molecular formula C16H17N3O B15166898 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide CAS No. 478037-99-9

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide

Cat. No.: B15166898
CAS No.: 478037-99-9
M. Wt: 267.33 g/mol
InChI Key: SNRFTNSDGKRCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the hydrazine moiety, and a carboxamide group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide typically involves the condensation reaction between benzaldehyde and N-(2,4-dimethylphenyl)hydrazine-1-carboxamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its potential as an antimicrobial agent, with studies showing activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylidene-N-phenylhydrazine-1-carboxamide: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.

    N-(2,4-Dimethylphenyl)hydrazine-1-carboxamide: Lacks the benzylidene group.

Uniqueness

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is unique due to the presence of both the benzylidene and 2,4-dimethylphenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is a hydrazine derivative characterized by its unique structural features, which contribute to its potential biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its possible applications as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The presence of the benzylidene moiety and carboxamide functional groups enhances its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research suggests that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as PARP (Poly ADP-ribose polymerase) .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have shown that they can interact with specific cellular targets involved in cancer pathways. For instance, studies on similar hydrazine derivatives indicate that they can disrupt key signaling pathways that regulate cell proliferation and survival .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructureUnique Features
2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamidesVariesExhibits strong antiproliferative activity against breast cancer cells.
N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamideVariesDemonstrated significant cytotoxicity against various cancer cell lines.
Benzylidene-hydrazone derivativesVariesKnown for diverse biological activities including antimicrobial effects.

The uniqueness of this compound lies in its specific substitution pattern and functional groups that may confer distinct biological properties compared to these similar compounds .

Case Studies

Several studies have investigated the anticancer potential of hydrazine derivatives:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various hydrazine derivatives against human cancer cell lines, revealing that compounds with similar structures to this compound exhibited notable IC50 values indicating effective inhibition of cell viability .
  • Mechanistic Insights : Research focused on the interaction of these compounds with cellular targets has shown potential pathways for inducing apoptosis and inhibiting tumor growth. For example, a series of hydrazine derivatives were assessed for their ability to modulate key proteins involved in the apoptotic process .
  • In Vivo Studies : In vivo evaluations demonstrated that certain derivatives can significantly reduce tumor size in animal models, suggesting a promising therapeutic application for compounds like this compound .

Properties

CAS No.

478037-99-9

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-(benzylideneamino)-3-(2,4-dimethylphenyl)urea

InChI

InChI=1S/C16H17N3O/c1-12-8-9-15(13(2)10-12)18-16(20)19-17-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,18,19,20)

InChI Key

SNRFTNSDGKRCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NN=CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.